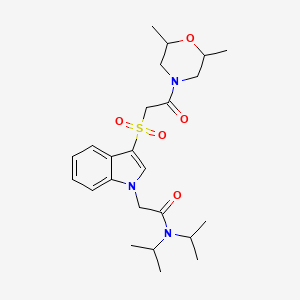

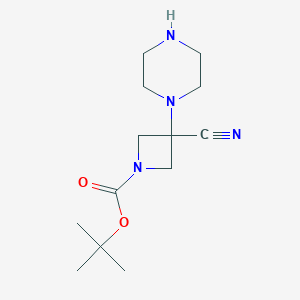

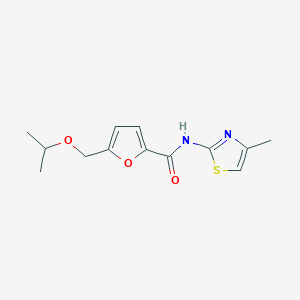

2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a sulfonyl group, an indole ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring provides a cyclic structure, the sulfonyl group is a good leaving group, the indole ring is aromatic, and the acetamide group contains a carbonyl and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the morpholine ring could contribute to its solubility in water, while the sulfonyl and acetamide groups could influence its reactivity .Aplicaciones Científicas De Investigación

Sulfonylation Reactions and Indole Derivatization

Sulfonylation of Indoles

The sulfonylation of indoles is a significant reaction for synthesizing sulfonylated indole derivatives. For example, a study demonstrated a fast and efficient KI/H2O2-mediated 2-sulfonylation of substituted indoles, providing a method to synthesize 2-sulfonylation products from readily available sulfur sources in good to excellent yields. This method uses an aqueous solution of hydrogen peroxide as both the oxidant and solvent, highlighting an efficient pathway to sulfonylated indoles which could be relevant to the chemical compound (Zhang et al., 2018).

Indole-Based Arylsulfonylhydrazides

The synthesis and biological evaluation of novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have been reported. These compounds exhibit promising anticancer activity against human breast cancer cells, suggesting that similar compounds, including the one mentioned, could potentially possess biological activities worth investigating (Gaur et al., 2022).

Potential Biological Activities

Antifungal Agents

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core, such as the introduction of a gem-dimethyl group, have shown to improve plasmatic stability while maintaining antifungal activity. This indicates the potential for structural analogs to exhibit significant biological activities (Bardiot et al., 2015).

Cancer Detection Using Optical Imaging

The development of water-soluble near-infrared dyes for cancer detection through optical imaging has been explored. One such compound, synthesized via an asymmetric approach and containing a sulfonyl group similar to the structure , showed increased quantum yield and potential for bioconjugation. This suggests the broader applicability of sulfonyl-containing indole derivatives in developing molecular-based beacons for cancer detection (Pham et al., 2005).

Propiedades

IUPAC Name |

2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O5S/c1-16(2)27(17(3)4)23(28)14-25-13-22(20-9-7-8-10-21(20)25)33(30,31)15-24(29)26-11-18(5)32-19(6)12-26/h7-10,13,16-19H,11-12,14-15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAYNUOAAZXTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2802976.png)

![ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B2802977.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802990.png)

![Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2802992.png)

![N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride](/img/structure/B2802998.png)